what is the chemical structure of (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
what is the chemical structure of (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
An In-depth Technical Guide to (7-Bromo-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (7-Bromo-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol, a notable heterocyclic compound. This molecule is of significant interest as a building block in medicinal chemistry and materials science due to its unique structural features.
Chemical Identity and Structure
(7-Bromo-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol is a brominated derivative of the 2,3-dihydrobenzo[b][1][2]dioxin scaffold, which is a common motif in a variety of biologically active compounds. The presence of a bromine atom on the aromatic ring and a primary alcohol functional group provides two key points for further chemical modification, making it a versatile intermediate in organic synthesis.
The chemical structure is characterized by a fused ring system consisting of a benzene ring and a 1,4-dioxane ring. The bromine atom is located at the 7-position of the benzodioxin ring system, and a hydroxymethyl group is attached to the 2-position of the dioxane ring.
| Identifier | Value |
| IUPAC Name | (7-bromo-2,3-dihydro-1,4-benzodioxin-2-yl)methanol[1] |
| CAS Number | 280752-79-6[1] |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol [1] |
| Canonical SMILES | OCC1COC2=CC=C(Br)C=C2O1[1] |
| InChI | InChI=1S/C9H9BrO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2[1] |
| InChI Key | FJGPKNZNSQTEAL-UHFFFAOYSA-N[1] |
Figure 1: Chemical structure of (7-Bromo-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of (7-Bromo-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol are not extensively reported in the literature. However, based on its structure and data for related compounds, the following properties can be anticipated:
| Property | Value | Source |
| Appearance | Likely a white to off-white solid | Inferred from related compounds |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. | Inferred from structure |
| LogP | 1.62 (calculated) | [1] |
Synthesis
A common approach involves the Williamson ether synthesis between a catechol and a suitable three-carbon dielectrophile. For the synthesis of the chiral, non-brominated analog, (S)-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)methanol, the reaction of 1,2-dihydroxybenzene with (2R)-(-)-glycidyl tosylate has been reported. A similar strategy could be employed using 4-bromocatechol as the starting material.
Proposed Synthetic Pathway:
Figure 2: Proposed synthesis of (R)-(7-Bromo-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of 4-bromocatechol in an appropriate polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate.
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Addition of Electrophile: To the resulting mixture, add a chiral three-carbon electrophile, such as (R)-glycidyl tosylate or (S)-glycidyl tosylate, to introduce the hydroxymethyl group with the desired stereochemistry.
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Reaction Conditions: The reaction mixture is typically heated to facilitate the cyclization. Reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel to yield the desired (7-Bromo-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol.
Spectroscopic Characterization
Detailed, experimentally verified spectroscopic data for this specific compound is not widely published. However, the expected NMR and IR spectral features can be predicted based on its chemical structure and data from analogous compounds.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: The three protons on the benzene ring are expected to appear as a set of multiplets or doublets in the aromatic region (typically δ 6.8-7.2 ppm). The bromine atom will influence the chemical shifts of the adjacent protons.
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Dioxane Ring Protons: The protons on the dioxane ring will appear as a series of multiplets in the upfield region (typically δ 3.8-4.5 ppm). The proton on the carbon bearing the hydroxymethyl group (C2-H) will likely be a multiplet. The two diastereotopic protons on the adjacent carbon (C3-H₂) will also appear as multiplets.
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Hydroxymethyl Protons: The two protons of the CH₂OH group will likely appear as a doublet of doublets or a multiplet, coupled to the C2 proton. The hydroxyl proton (OH) will appear as a broad singlet, and its chemical shift will be dependent on the concentration and solvent.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 110-150 ppm). The carbon attached to the bromine atom will be significantly shifted.
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Dioxane Ring Carbons: The two carbons of the dioxane ring will appear in the aliphatic region (typically δ 60-80 ppm).
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Hydroxymethyl Carbon: The carbon of the CH₂OH group will appear in the upfield region (typically δ 60-65 ppm).
Expected IR Spectral Features:
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.
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C-O Stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹ for the ether and alcohol C-O bonds.
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C-Br Stretch: An absorption band in the fingerprint region.
Chemical Reactivity and Applications
The (7-Bromo-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol molecule possesses two primary sites for chemical modification: the primary alcohol and the aryl bromide.
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Alcohol Functionalization: The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted to various esters and ethers. It can also be transformed into a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions.
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Aryl Bromide Functionalization: The bromine atom on the aromatic ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 7-position, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Potential Applications in Drug Discovery:
The 2,3-dihydrobenzo[b][1][2]dioxin scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of this scaffold have been investigated for a range of therapeutic targets.
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Antidepressant Activity: Several 2,3-dihydrobenzo[b][1][2]dioxine derivatives have been synthesized and evaluated for their binding affinities at serotonin receptors (5-HT₁A and 5-HT₂A), showing potential as antidepressant agents.
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PARP1 Inhibition: The 2,3-dihydrobenzo[b][1][2]dioxine scaffold has been utilized in the design of inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and a target for cancer therapy.[3]
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α₂-Adrenoceptor Antagonists: Certain derivatives have been studied as potent and selective α₂-adrenoceptor antagonists, which have potential applications in the treatment of neurodegenerative diseases.
(7-Bromo-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol serves as a valuable starting material for the synthesis of novel analogs within these and other classes of biologically active molecules.
Safety and Handling
Based on the available safety data for this compound, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Hazard Statements:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(7-Bromo-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited in the public domain, its structural features and the known biological activities of the 2,3-dihydrobenzo[b][1][2]dioxin scaffold make it an attractive starting point for the synthesis of novel compounds with a wide range of potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted.
References
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Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry. [Link]
